

Statistical analysis of Darusentan efficacy in resistant hypertension

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Compound of Interest

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Darusentan in Resistant Hypertension: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical analysis of the efficacy and safety of Darusentan, a selective endothelin-A (ETA) receptor antagonist, in the treatment of resistant hypertension. The data presented is compiled from pivotal Phase II and Phase III clinical trials and is intended to offer an objective comparison with other therapeutic alternatives, supported by experimental data and detailed methodologies.

Efficacy of Darusentan in Blood Pressure Reduction

Darusentan has been evaluated in a series of clinical trials to determine its efficacy as an add-on therapy for patients with resistant hypertension, defined as uncontrolled blood pressure despite treatment with at least three antihypertensive medications, including a diuretic.^{[1][2]} The primary focus of these studies was the change in systolic and diastolic blood pressure (SBP and DBP) from baseline.

The DORADO Program: Phase III Clinical Trials

The cornerstone of Darusentan's clinical development for resistant hypertension was the DORADO (Determining the efficacy and tolerability Of Darusentan in Resistant HypertensiOn)

program, which included two major Phase III trials: DAR-311 and DAR-312 (also known as DORADO-AC).[3][4]

DAR-311 (DORADO): This international, multicenter, double-blind, placebo-controlled, parallel-group study randomized 379 patients to receive once-daily doses of Darusentan (50 mg, 100 mg, or 300 mg) or a placebo for 14 weeks.[3][4]

DAR-312 (DORADO-AC): This trial was a double-blind, placebo- and active-controlled study that randomized 849 patients to receive an optimized dose of Darusentan (50 mg, 100 mg, or 300 mg), placebo, or the active comparator guanfacine (1 mg daily) for 14 weeks.[3][5]

The following tables summarize the key efficacy data from these pivotal trials.

Table 1: Change in Trough Sitting Systolic Blood Pressure (SBP) in the DAR-311 (DORADO) Trial

Treatment Group	Mean Change from Baseline in SBP (mmHg)	Placebo-Corrected Difference (mmHg)
Placebo (n=132)	-8.6	-
Darusentan 50 mg (n=81)	-16.5	-7.9
Darusentan 100 mg (n=81)	-18.1	-9.5
Darusentan 300 mg (n=85)	-18.1	-9.5

Table 2: Change in Trough Sitting Diastolic Blood Pressure (DBP) in the DAR-311 (DORADO) Trial

Treatment Group	Mean Change from Baseline in DBP (mmHg)	Placebo-Corrected Difference (mmHg)
Placebo (n=132)	-5.3	-
Darusentan 50 mg (n=81)	-10.1	-4.8
Darusentan 100 mg (n=81)	-9.9	-4.6
Darusentan 300 mg (n=85)	-10.7	-5.4

Table 3: Comparison of Darusentan with Placebo and Guanfacine in the DAR-312 (DORADO-AC) Trial (24-Hour Ambulatory Blood Pressure Monitoring)

Treatment Group	Mean Change from Baseline in 24-Hour SBP (mmHg)
Placebo	-2
Guanfacine 1 mg	-4
Darusentan (Optimized Dose)	-9

Safety and Tolerability Profile

The most frequently reported adverse event associated with Darusentan treatment in the clinical trials was fluid retention or peripheral edema.[\[1\]](#)[\[3\]](#)

Table 4: Incidence of Peripheral Edema/Fluid Retention in the DAR-311 (DORADO) Trial

Treatment Group	Incidence of Peripheral Edema/Fluid Retention (%)
Placebo	17
Darusentan 50 mg	32
Darusentan 100 mg	36
Darusentan 300 mg	29

Experimental Protocols

The DORADO program trials were conducted with rigorous methodologies to ensure the validity of the results.

Patient Population: The studies enrolled patients aged 35 to 80 years with resistant hypertension.[\[2\]](#) Key inclusion criteria included a mean systolic blood pressure of ≥ 140 mmHg (or ≥ 130 mmHg for patients with diabetes or chronic kidney disease) while on stable, full doses of at least three antihypertensive drugs from different classes, one of which had to be a

diuretic.[1][2] Patients with severe cardiovascular conditions, such as a recent myocardial infarction or stroke, were excluded.[2]

Study Design: Both the DAR-311 and DAR-312 trials were randomized, double-blind, multicenter studies with a 14-week treatment period.[3][4] DAR-311 was placebo-controlled, while DAR-312 included both a placebo and an active-control (guanfacine) arm.[3][4]

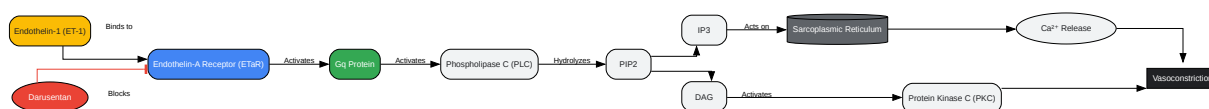
Blood Pressure Measurement: The primary efficacy endpoints were the change from baseline in trough sitting systolic and diastolic blood pressure, measured in a clinical setting using sphygmomanometry.[4][5] Additionally, 24-hour ambulatory blood pressure monitoring (ABPM) was utilized to provide a more comprehensive assessment of blood pressure control over a 24-hour period.[1]

Statistical Analysis: The primary analysis was performed on the intent-to-treat population, including all randomized patients who received at least one dose of the study drug. The efficacy of Darusentan was compared to placebo (and guanfacine in DAR-312) using analysis of covariance (ANCOVA), with baseline blood pressure as a covariate.

Mechanism of Action and Signaling Pathway

Darusentan is a selective antagonist of the endothelin-A (ETA) receptor.[6] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, binds to ETA receptors on vascular smooth muscle cells, initiating a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[7] Darusentan competitively blocks this interaction, thereby promoting vasodilation and lowering blood pressure.

The signaling pathway initiated by ET-1 binding to the ETA receptor is depicted below.



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Caption: Darusentan blocks the ET-1/ETaR signaling pathway.

Experimental Workflow of the DORADO Trials

The workflow of the DORADO clinical trials followed a structured and standardized process to ensure data quality and patient safety.



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Caption: Workflow of the DORADO Phase III clinical trials.

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